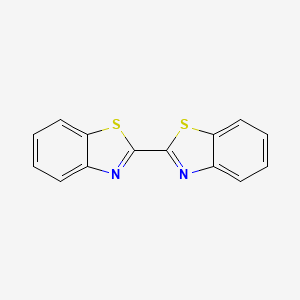

2,2'-Bibenzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2S2/c1-3-7-11-9(5-1)15-13(17-11)14-16-10-6-2-4-8-12(10)18-14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVXQQKAUCYQIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325446 | |

| Record name | 2,2'-Bibenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4271-09-4 | |

| Record name | 2,2'-Bibenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bibenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bibenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivative Chemistry of 2,2 Bibenzothiazole

Established Synthetic Routes to 2,2'-Bibenzothiazole

The construction of the this compound core can be achieved through several synthetic methodologies, primarily involving the formation of the benzothiazole (B30560) rings followed by their dimerization or direct coupling strategies.

Cyclization Reactions for Core Formation

The synthesis of the benzothiazole moiety, a precursor to this compound, is often accomplished through cyclization reactions. A prevalent method involves the condensation of 2-aminothiophenols with various carbonyl compounds. mdpi.comdoaj.orgnih.gov For instance, the reaction of 2-aminothiophenol (B119425) with aldehydes or carboxylic acids can yield 2-substituted benzothiazoles. mdpi.com These reactions can be catalyzed by acids or metals and can proceed under various conditions, including microwave irradiation. mdpi.comnih.gov

Key cyclization strategies for forming the benzothiazole ring, which can then be dimerized, include:

Condensation of 2-aminothiophenol with aldehydes: This is a widely used method where 2-aminothiophenol reacts with an aldehyde to form a Schiff base, which then undergoes cyclization to the benzothiazole. mdpi.commdpi.com

Reaction with carboxylic acids or their derivatives: 2-aminothiophenol can be condensed with carboxylic acids, acyl chlorides, or esters to form the benzothiazole ring. nih.govconsensus.appijper.org

Jacobsen synthesis: This method involves the reaction of an arylthiourea with an oxidizing agent, such as bromine, to induce cyclization. indexcopernicus.com

Table 1: Examples of Cyclization Reactions for Benzothiazole Synthesis

| Reactants | Catalyst/Conditions | Product | Reference |

| 2-Aminothiophenol, Benzaldehyde | H2O2/HCl, Ethanol, Room Temperature | 2-Phenylbenzothiazole | mdpi.com |

| 2-Aminothiophenol, Fatty Acids | P4S10, Microwave Irradiation | 2-Alkylbenzothiazoles | nih.gov |

| Arylthiourea | Bromine, Chloroform | 2-Aminobenzothiazole (B30445) | indexcopernicus.com |

| 2-Aminothiophenol, β-Diketones | Brønsted Acid, Metal-Free | 2-Substituted Benzothiazoles | organic-chemistry.org |

Coupling Strategies for Dimerization

Once the benzothiazole monomer is synthesized, dimerization to form this compound is a critical step. Oxidative C-H homocoupling is a prominent and atom-economical method for this transformation. acs.org This approach directly couples two benzothiazole molecules at the C2 position.

A notable example is the copper(II)-catalyzed C-H/C-H coupling of 2-H-benzothiazoles. acs.org This reaction is often carried out using copper(II) acetate (B1210297) as the catalyst and can afford this compound in good yields. acs.org While stoichiometric amounts of the copper salt are effective, the reaction can also proceed with substoichiometric amounts, albeit over a longer reaction time. acs.org

Another approach involves the reaction of N-ethyl-2-iminobenzothiazole hydrobromide with hydrazine (B178648) hydrate (B1144303) to yield 2,2'-biazobis(3-ethyl-benzothiazole), which is a derivative of this compound. google.com

Table 2: Coupling Strategies for this compound Synthesis

| Starting Material | Reagent/Catalyst | Product | Reference |

| 2-H-Benzothiazoles | Cu(OAc)2 | 2,2'-Bibenzothiazoles | acs.org |

| N-ethyl-2-iminobenzothiazole hydrobromide | Hydrazine hydrate | 2,2'-Biazobis(3-ethyl-benzothiazole) | google.com |

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods for benzothiazoles, which are the building blocks for this compound. mdpi.comdoaj.orgnih.govresearchgate.net These "green" approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

Examples of green chemistry approaches include:

Water as a solvent: Performing cyclization reactions in water minimizes the use of volatile organic compounds. rsc.org

Catalyst-free reactions: Some syntheses of 2-substituted benzothiazoles can proceed without a catalyst, for example, by reacting 2-aminothiophenol and aryl aldehydes in an air/DMSO oxidant system. organic-chemistry.org

Use of reusable catalysts: Heterogeneous catalysts that can be easily recovered and reused are being explored. mdpi.com For instance, SnP2O7 has been used as a reusable catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes. mdpi.com

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of benzothiazoles. mdpi.comnih.gov

Visible-light-promoted synthesis: The use of visible light as an energy source offers a sustainable alternative to traditional heating methods. mdpi.com

Functionalization and Derivatization Strategies

The properties of this compound can be tailored for specific applications through functionalization and derivatization. This involves introducing various substituents onto the benzothiazole rings or modifying the linkage between the two thiazole (B1198619) units.

Substituent Introduction on Benzothiazole Rings

Introducing substituents onto the benzothiazole rings can significantly alter the electronic and photophysical properties of this compound. This can be achieved either by starting with substituted precursors during the initial synthesis or by post-synthetic modification of the this compound core.

Common strategies for introducing substituents include:

Using substituted 2-aminothiophenols: A wide variety of substituted benzothiazoles can be prepared by using 2-aminothiophenols with different functional groups on the benzene (B151609) ring. organic-chemistry.org

Suzuki-Miyaura cross-coupling: This powerful reaction allows for the introduction of aryl groups at specific positions on the benzothiazole ring, particularly if a halogenated benzothiazole derivative is used as a starting material. beilstein-archives.org For example, 2-aryl-4-bromobenzothiazoles can be synthesized via selective Suzuki-Miyaura cross-coupling. beilstein-archives.org

Electrophilic aromatic substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for the introduction of groups like nitro or halogen substituents.

C-H functionalization: Direct C-H functionalization offers an atom-economical way to introduce new bonds. For example, benzothiazoles can undergo regioselective C2-H functionalization with triphenylphosphine (B44618) to form phosphonium (B103445) salts, which can then react with various nucleophiles. fao.org

The introduction of electron-donating or electron-withdrawing groups can tune the energy levels of the molecule, which is particularly important for applications in organic electronics and photocatalysis. acs.orgacs.org For instance, the introduction of triarylamine donors to a this compound core leads to molecules with large two-photon absorption cross-sections. acs.org

Modification of the Bithiazole Linkage

While the core structure of this compound is defined by the direct bond between the two thiazole rings, modifications in this region can lead to related structures with different properties.

While direct modification of the C2-C2' single bond in a pre-formed this compound is challenging, related structures with different linkages can be synthesized. For instance, instead of a direct C-C bond, the two benzothiazole units could be linked through other atoms or groups.

It is also possible to synthesize polymers where the 2,2'-bithiazole (B7772081) unit is incorporated into the polymer backbone, leading to materials with extended conjugation and interesting optical and electronic properties. nih.gov

Synthesis of Bibenzothiazole-Containing Polymers

The incorporation of the rigid, heterocyclic this compound unit into polymer backbones can impart desirable thermal, mechanical, and electronic properties. The synthesis of such polymers generally involves two main strategies: the polymerization of monomers already containing the bibenzothiazole core, or the formation of the bibenzothiazole linkage in a pre-polymeric structure.

One notable example involves the synthesis of poly-2-(2,2-biphenylyene)-2'-(6,6-bibenzothiazole). google.com This polymer is synthesized through a polycondensation reaction. The process typically involves the reaction of 3,3'-dimercaptobenzidine (B3236607) with a suitable dicarboxylic acid or its derivative under conditions that facilitate the formation of the benzothiazole rings and the polymer chain. google.com The polymerization can be carried out in solution, requiring a solvent that can dissolve both the monomers and the resulting polymer. google.com The reaction temperature is a critical parameter and is controlled to achieve a desirable molecular weight while avoiding side reactions. google.com The resulting polymers, such as poly-2-(2,2-biphenylyene)-2'-(6,6-bibenzothiazole), have shown number average molecular weights in the range of 900-1200, as determined by vapor pressure osmometry. google.com

Another approach to bibenzothiazole-containing polymers is through the homo- or copolymerization of vinyl-functionalized benzothiazole monomers. For instance, 2-benzothiazolyl acrylamide (B121943) (BTA), synthesized from 2-aminobenzothiazole and acryloyl chloride, can be subjected to free-radical polymerization. vot.pl This monomer can also be copolymerized with other vinyl monomers, such as α-methylstyrene (MSt) and methyl acrylate (B77674) (MA), in a dimethylsulfoxide (DMSO) solution to create polymers with varying properties. vot.pl The reactivity ratios of the comonomers determine their incorporation into the polymer chain and the final composition of the copolymer. vot.pl

Furthermore, conjugated microporous polymers (CMPs) containing benzothiazole or related benzothiadiazole units have been synthesized via cross-coupling reactions like the Suzuki-Miyaura reaction. mit.edu These methods allow for the creation of porous, high-surface-area materials with potential applications in adsorption and catalysis. While not strictly poly(this compound), these syntheses demonstrate the utility of coupling reactions in creating complex polymeric structures based on benzothiazole derivatives.

The table below summarizes representative examples of bibenzothiazole-containing polymers and their synthetic methodologies.

| Polymer Name | Monomers | Polymerization Method | Key Characteristics |

| Poly-2-(2,2-biphenylyene)-2'-(6,6-bibenzothiazole) | 3,3'-Dimercaptobenzidine, 2,2'-Biphenyldicarboxylic acid derivative | Polycondensation | Thermally stable, rigid backbone |

| Poly(2-benzothiazolyl acrylamide) | 2-Benzothiazolyl acrylamide (BTA) | Free-radical homopolymerization | Functional polymer with pendant benzothiazole groups |

| Poly(BTA-co-α-methylstyrene) | 2-Benzothiazolyl acrylamide (BTA), α-Methylstyrene (MSt) | Free-radical copolymerization | Tailorable properties based on comonomer ratio |

| Poly(BTA-co-methyl acrylate) | 2-Benzothiazolyl acrylamide (BTA), Methyl acrylate (MA) | Free-radical copolymerization | Varied thermal and mechanical properties |

Reaction Mechanisms and Selectivity Considerations in Synthesis

The synthesis of this compound often involves the coupling of two benzothiazole units at their 2-positions. The reaction mechanisms and selectivity are highly dependent on the chosen synthetic route, which commonly includes oxidative coupling of benzothiazole or coupling of 2-halobenzothiazoles.

A primary method for synthesizing symmetrical biaryls, which is analogous to the formation of this compound, is the Ullmann coupling reaction. chem-station.comorganic-chemistry.orgbyjus.comwikipedia.org This reaction typically involves the copper-mediated coupling of two aryl halide molecules. chem-station.comorganic-chemistry.org In the context of this compound synthesis, this would involve the coupling of 2-chlorobenzothiazole (B146242) or 2-bromobenzothiazole (B1268465) in the presence of copper at elevated temperatures. researchgate.net

The mechanism of the Ullmann reaction is complex and not fully elucidated, but it is generally accepted to proceed without involving radical intermediates. wikipedia.org A plausible pathway involves the following steps:

Formation of an Organocopper Intermediate : Metallic copper reacts with a 2-halobenzothiazole molecule to form an organocopper(I) species. organic-chemistry.orgbyjus.com

Oxidative Addition : This organocopper intermediate then undergoes oxidative addition with a second molecule of 2-halobenzothiazole. organic-chemistry.orgbyjus.com This step is thought to form a Cu(III) intermediate, although such species are generally rare. chem-station.comwikipedia.org

Reductive Elimination : The final step is the reductive elimination from the copper complex, which forms the C-C bond between the two benzothiazole rings to yield this compound and regenerates a copper(I) species. organic-chemistry.orgbyjus.com

The general mechanism is depicted below:

2-BT-X + Cu -> 2-BT-Cu-X 2-BT-Cu-X + 2-BT-X -> (2-BT)₂-Cu-X₂ (2-BT)₂-Cu-X₂ -> this compound + CuX₂ (where 2-BT-X is a 2-halobenzothiazole)

Selectivity Considerations:

Homocoupling vs. Cross-coupling : The classic Ullmann reaction is most effective for homocoupling to produce symmetrical biaryls. chem-station.com Achieving selective cross-coupling between two different aryl halides is challenging because the reaction tends to produce a mixture of both possible homocoupled products and the desired cross-coupled product. byjus.com

Reactivity of Halides : The reactivity of the 2-halobenzothiazole follows the typical trend for aryl halides in Ullmann reactions: I > Br > Cl. chem-station.com This means that 2-iodobenzothiazole (B74616) would be the most reactive substrate, allowing for milder reaction conditions.

Steric and Electronic Effects : The presence of substituents on the benzene ring of the benzothiazole can influence the reaction rate and yield. Electron-withdrawing groups can increase the reactivity of the aryl halide towards the initial reaction with copper. chem-station.com Steric hindrance near the 2-position could potentially slow down the coupling reaction.

Reaction Conditions : The Ullmann reaction traditionally requires harsh conditions, including high temperatures (often above 200 °C) and stoichiometric amounts of copper. organic-chemistry.orgwikipedia.org Modern variations have been developed using catalysts and ligands to promote the reaction under milder conditions. chem-station.com The choice of solvent and base (if any) can also significantly impact the selectivity and yield.

Another potential route is the oxidative C-H/C-H cross-coupling of benzothiazole itself. Palladium-catalyzed methods have been developed for the coupling of benzothiazoles with other heterocycles like thiophenes. rsc.org A similar homocoupling strategy would involve the direct activation of the C-H bond at the 2-position of two benzothiazole molecules. The selectivity of such a reaction would be critical to avoid unwanted couplings at other positions on the benzene ring. This would likely involve a catalyst that selectively recognizes and activates the more acidic C2-H bond of the benzothiazole ring.

Coordination Chemistry of 2,2 Bibenzothiazole and Its Metal Complexes

Ligand Properties of 2,2'-Bibenzothiazole

The utility of this compound in coordination chemistry is fundamentally derived from its intrinsic structural and electronic characteristics. As a bidentate ligand, it offers two nitrogen atoms for coordination, which are part of the thiazole (B1198619) rings. This arrangement is analogous to the well-studied 2,2'-bipyridine (B1663995), but with the introduction of sulfur atoms and fused benzene (B151609) rings, which modify its electronic properties and steric profile.

This compound functions as a classic bidentate, N,N'-chelating ligand. Crystallographic studies of its metal complexes confirm that coordination occurs through the nitrogen atoms of the two thiazole rings. nih.gov This chelation results in the formation of a stable five-membered ring, a common and favored arrangement in coordination chemistry. Upon coordination to a metal center, the ligand is constrained to adopt a cis-configuration to facilitate the chelation. This contrasts with the free ligand, which may exist in various conformations. The bite angle, defined as the N-Metal-N angle, is a critical parameter influencing the geometry and stability of the resulting complex. For five-membered chelate rings, this angle is typically close to 90°, which is well-suited for accommodating octahedral and square-planar coordination geometries around the metal ion. wikipedia.orgnih.gov

The electronic nature of this compound is influenced by the benzothiazole (B30560) units, which are known to be electron-accepting moieties. mdpi.comresearchgate.net This π-acceptor character allows the ligand to stabilize metal ions in lower oxidation states by accepting electron density from the metal's d-orbitals into its own π*-orbitals, a process known as back-bonding. This interaction strengthens the metal-ligand bond and can significantly influence the electrochemical and photophysical properties of the complex. The extended π-system of the fused aromatic rings also plays a crucial role in the electronic structure of its complexes, often giving rise to intense metal-to-ligand charge transfer (MLCT) bands in their electronic spectra. nih.gov

From a steric perspective, the this compound ligand is relatively rigid and planar. This rigidity can impart a degree of pre-organization for complex formation, reducing the entropic penalty of chelation. However, the fused benzene rings also introduce significant steric bulk around the coordination site. This steric hindrance can influence the coordination number of the metal ion and the accessibility of remaining coordination sites for other ligands or substrates, which is a key consideration in the design of catalysts. nih.gov The planarity of the ligand also promotes intermolecular π-π stacking interactions, which can be a driving force in the formation of supramolecular structures. mdpi.com

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry can be adjusted to control the formation of the desired product. Characterization of these complexes relies on a suite of analytical techniques, including single-crystal X-ray diffraction, which provides definitive structural information, as well as spectroscopic methods (FT-IR, UV-Vis, NMR) and elemental analysis.

This compound and its derivatives form complexes with a wide array of transition metals. While specific crystal structures for this compound complexes with all the listed metals are not universally reported, the coordination behavior can be understood from closely related analogues and available data.

Nickel (Ni): The synthesis of Ni(II) complexes with this compound has been reported, such as Ni(dBZ)Cl₂ (where dBZ is this compound). nih.gov These complexes are typically prepared by reacting a nickel(II) salt like NiCl₂ with the ligand in a suitable solvent. The resulting complexes are expected to adopt square-planar or octahedral geometries depending on the other ligands present.

Ruthenium (Ru): While direct complexes of Ru with this compound are not extensively detailed, numerous studies on Ru(II) complexes with ligands containing benzothiazole-substituted bipyridine or pyrazole (B372694) moieties demonstrate the strong affinity of ruthenium for the benzothiazole nitrogen donor. nih.govrsc.org For example, complexes of the type [Ru(bpy)₂(L)]²⁺, where L is a bipyridine ligand substituted with benzothiazole groups, have been synthesized and characterized. nih.gov These complexes typically exhibit octahedral geometry and are of interest for their photophysical properties and cytotoxic activities. nih.gov

Palladium (Pd), Copper (Cu), Cobalt (Co), and Zinc (Zn): The coordination chemistry of other benzothiazole-containing ligands with these metals is well-established. mdpi.com These metals readily form stable complexes, and it is anticipated that this compound would form mononuclear complexes with general formulas such as [M(L)₂]²⁺ or [M(L)Cl₂], where M = Cu(II), Zn(II), Co(II), and L = this compound. The geometries would likely be tetrahedral or square planar for four-coordinate complexes and octahedral for six-coordinate species.

Manganese (Mn): The synthesis of manganese complexes often involves reacting manganese(II) salts with the ligand. Although direct structural reports for Mn-2,2'-bibenzothiazole are scarce, studies on related systems using ligands like 2,2'-bipyridine show the formation of mononuclear and polynuclear manganese complexes. mdpi.comsemanticscholar.orgufl.edu

The following table summarizes representative structural data for a metal complex containing a ligand highly analogous to this compound, illustrating the typical coordination environment.

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Ref |

| [(bipy)₂Ru(pzbzth)Ru(bipy)₂]³⁺ | Ru(II) | Distorted Octahedral | Ru-N(bipy) ~2.06 | N-Ru-N (bite) ~78 | rsc.org |

Data for a dinuclear Ruthenium complex with a bridging 3,5-bis(benzthiazol-2-yl)pyrazolate (pzbzth) ligand, demonstrating Ru-N(benzothiazole) coordination.

Beyond the formation of discrete mononuclear complexes, the coordination of this compound to metal ions can serve as a first step toward the construction of more complex, ordered supramolecular assemblies. These structures are held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The rigid, planar aromatic surfaces of the this compound ligand are particularly conducive to forming π-π stacking interactions, which can direct the assembly of one-, two-, or three-dimensional networks in the solid state. mdpi.commdpi.com

Self-assembly is a process where pre-designed molecular components spontaneously organize into well-defined, stable structures. In the context of this compound, metal coordination acts as the primary driving force, directing the position of the ligands in a specific geometry. Once these primary coordination complexes are formed, they can act as "tectons" or building blocks for further assembly. For instance, if the primary complex has ancillary ligands capable of hydrogen bonding, these interactions can link the complex units into extended chains or sheets. researchgate.net While specific studies detailing the self-assembly of this compound complexes are limited, the principles are well-established from analogous systems. The combination of directional metal-ligand bonds and weaker, non-directional intermolecular forces allows for the rational design of crystal lattices, a field known as crystal engineering. mdpi.comresearchgate.net

Supramolecular Assembly with Metal Ions

Non-Covalent Interactions in Supramolecular Architectures

Hydrogen Bonding: Although this compound itself lacks classical hydrogen bond donors, ancillary ligands, coordinated solvent molecules (like water or methanol), or counter-ions present in the crystal lattice often participate in extensive hydrogen bonding networks. For instance, coordinated water molecules can act as donors, forming O–H···N bonds with the nitrogen atoms of the bibenzothiazole ligand or with counter-ions. These interactions link adjacent complex molecules, often forming one-, two-, or three-dimensional networks that enhance the stability of the crystal structure.

π–π Stacking Interactions: The planar, electron-rich benzothiazole rings of the this compound ligand are highly susceptible to π–π stacking interactions. These interactions typically occur between the aromatic rings of adjacent ligands in neighboring complexes. The arrangement can be face-to-face or offset (displaced), with typical centroid-to-centroid distances ranging from 3.5 to 4.0 Å. Such stacking is a significant driving force in the crystal packing of these complexes, leading to the formation of columnar or layered structures. mdpi.com

These non-covalent forces are not mutually exclusive and often operate cooperatively to direct the self-assembly of complex molecules into predictable and stable crystalline solids. The specific nature and geometry of these interactions depend on the metal center, the coordination geometry, and the presence of other ligands or solvent molecules.

Table 1: Examples of Non-Covalent Interactions in Benzothiazole-Related Metal Complexes

| Interaction Type | Description | Typical Distance (Å) | Role in Supramolecular Structure |

|---|---|---|---|

| Hydrogen Bonding (e.g., O–H···N) | Interaction between a hydrogen atom bonded to an electronegative atom (O) and a nitrogen atom of the thiazole ring. | 2.7 - 3.2 | Links complexes into chains or sheets, high directional specificity. |

| π–π Stacking | Attractive, non-covalent interaction between aromatic rings of adjacent ligands. | 3.5 - 4.0 (centroid-to-centroid) | Promotes formation of columnar or layered structures. |

| C–H···π Interactions | A C-H bond acts as a weak donor to the π-system of an aromatic ring. | 2.5 - 2.9 (H to ring centroid) | Contributes to crystal packing efficiency and stability. |

Spectroscopic Characterization of Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound and its diamagnetic metal complexes in solution. ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the ligand upon coordination to a metal ion.

In the ¹H NMR spectrum of the free this compound ligand, the protons on the benzothiazole rings appear as a series of multiplets in the aromatic region (typically δ 7.0–9.0 ppm). nih.govchemicalbook.com Upon coordination to a metal center, the symmetry of the ligand may change, and the electronic density is redistributed. This results in a "coordination-induced shift" of the proton signals. Generally, the signals of the protons closest to the coordinating nitrogen atoms experience the most significant downfield shift due to the deshielding effect caused by the electron-withdrawing metal ion. beilstein-journals.org The magnitude of this shift can provide insights into the strength of the metal-ligand bond.

Similarly, the ¹³C NMR spectrum shows distinct resonances for each carbon atom in the ligand. The carbon atom adjacent to the coordinating nitrogen (C=N) is particularly sensitive to the coordination environment and typically shifts downfield upon complexation. nih.govbeilstein-journals.org

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound and a Diamagnetic Complex

| Proton | Free Ligand (CDCl₃) | [Zn(this compound)Cl₂] (DMSO-d₆) | Coordination-Induced Shift (Δδ) |

|---|---|---|---|

| H4/H4' | ~8.15 | ~8.30 | +0.15 |

| H5/H5' | ~7.50 | ~7.65 | +0.15 |

| H6/H6' | ~7.40 | ~7.55 | +0.15 |

| H7/H7' | ~7.95 | ~8.10 | +0.15 |

Note: Data are representative and may vary based on the specific complex and solvent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and its metal complexes. The spectrum of the free ligand in a suitable solvent typically exhibits intense absorption bands in the UV region. acs.orgresearchgate.net These bands are assigned to π→π* and n→π* transitions originating from the conjugated aromatic system of the benzothiazole rings. researchgate.net

Upon complexation with a transition metal ion, the UV-Vis spectrum often shows significant changes. The ligand-centered π→π* and n→π* bands may undergo a bathochromic (red shift) or hypsochromic (blue shift) shift, indicating the involvement of the π-system in coordination. More importantly, new absorption bands may appear, typically in the visible region. These new bands are often attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, which involve the promotion of an electron between metal-based and ligand-based molecular orbitals. The energy and intensity of these charge-transfer bands provide valuable information about the electronic structure of the complex and the nature of the metal-ligand interaction. nih.gov

Table 3: Typical Electronic Absorption Data for this compound and its Metal Complexes

| Compound | λmax (nm) | Assignment |

|---|---|---|

| This compound | ~300-340 | π→π |

| [Cu(this compound)Cl₂] | ~310-350 | π→π (shifted) |

| [Cu(this compound)Cl₂] | ~400-450 | MLCT |

| [Ru(this compound)(bpy)₂]²⁺ | ~450-500 | MLCT |

Note: Wavelengths are approximate and depend on the metal, other ligands, and solvent.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in determining the coordination mode of the this compound ligand to a metal center. The analysis focuses on the shifts of characteristic vibrational bands of the ligand upon complexation. researchgate.netnih.govnih.gov

The most diagnostic band in the IR spectrum of this compound is the C=N stretching vibration, which typically appears in the 1600-1650 cm⁻¹ region for the free ligand. scispace.com When the ligand coordinates to a metal ion through one or both of its imine nitrogen atoms, the electron density in the C=N bond is altered. This change in bond order results in a shift of the ν(C=N) band, usually to a lower frequency (wavenumber), which is a strong indication of coordination. mdpi.com

Other bands corresponding to the vibrations of the benzothiazole ring system, such as C-S and C-H vibrations, may also exhibit shifts, albeit generally smaller ones. In addition, new bands may appear in the far-IR region (typically below 600 cm⁻¹). These bands, which are absent in the spectrum of the free ligand, are often assigned to the stretching vibrations of the newly formed metal-nitrogen (ν(M-N)) bonds, providing direct evidence of coordination. mdpi.com

Table 4: Key IR Vibrational Frequencies (cm⁻¹) for this compound and its Metal Complexes

| Vibrational Mode | Free Ligand | Metal Complex | Interpretation |

|---|---|---|---|

| ν(C=N) | ~1630 | ~1605 | Shift to lower frequency indicates N-coordination. |

| Aromatic ν(C=C) | ~1550, 1450 | Slight shifts | Confirms ligand integrity in the complex. |

| ν(M-N) | - | ~400-500 | Appearance confirms metal-nitrogen bond formation. |

X-ray Crystallography for Solid-State Structures

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for metal complexes of this compound in the solid state. units.it This technique allows for the precise determination of atomic positions, leading to accurate measurements of bond lengths, bond angles, and torsional angles within the complex. nih.govresearchgate.net

Through X-ray diffraction analysis, the coordination number and geometry of the metal center can be established. Depending on the metal ion, its oxidation state, and the stoichiometry of the complex, this compound can coordinate to form various geometries, such as tetrahedral, square planar, or octahedral. nih.govnih.gov The ligand typically acts as a bidentate N,N'-chelating agent, forming a stable five-membered ring with the metal ion.

Crystallographic data also reveal how the individual complex molecules pack in the crystal lattice and elucidate the nature and geometry of the non-covalent interactions (hydrogen bonds, π–π stacking) that stabilize the supramolecular structure. researchgate.netnih.gov

Table 5: Illustrative Crystallographic Data for a Hypothetical [M(this compound)X₂] Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Tetrahedral |

| M-N Bond Length (Å) | 2.05 - 2.15 |

| N-M-N Bite Angle (°) | ~80 - 85 |

Note: Data are representative and vary for different metals and crystal structures.

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is a vital analytical technique used to confirm the molecular weight and composition of this compound metal complexes. ias.ac.in Various ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are used to generate gaseous ions from the complex, which are then separated based on their mass-to-charge ratio (m/z). bris.ac.ukembopress.org

The resulting mass spectrum typically shows a peak corresponding to the molecular ion ([M]⁺) or a quasi-molecular ion, such as the protonated molecule ([M+H]⁺) or an adduct with a solvent or salt molecule. nist.gov The experimentally determined m/z value of this peak is compared with the theoretical value calculated from the chemical formula, providing strong evidence for the formation of the desired complex. nist.gov

Furthermore, the fragmentation pattern observed in the mass spectrum (often generated using tandem MS or MS/MS) can offer structural insights. The fragmentation may involve the loss of labile ligands, counter-ions, or parts of the this compound ligand itself. Analyzing these fragments helps to piece together the structure of the parent complex and confirm the connectivity between the metal and the ligands.

Electrochemical Behavior of this compound Complexes

The electrochemical characteristics of this compound complexes are typically investigated using techniques such as cyclic voltammetry (CV). These studies reveal the redox potentials associated with the metal center and, in some cases, the ligand itself. The stability of different oxidation states and the kinetics of electron transfer are key parameters determined from these electrochemical measurements.

Redox Potentials and Electron Transfer Characteristics

The redox potentials of this compound complexes are indicative of the ease with which the metal center can be oxidized or reduced. These potentials are sensitive to the electronic environment imposed by the this compound ligand and any co-ligands present in the coordination sphere.

Studies on transition metal complexes with ligands structurally similar to this compound have demonstrated that the benzothiazole moiety can effectively stabilize lower oxidation states of the metal ions. For instance, electrochemical studies on complexes of 2-(2-pyridyl)benzothiazole with nickel(II), cobalt(II), and copper(II) have shown that the ligand facilitates the formation of stable reduced forms containing the metals in a +1 oxidation state.

In the case of ruthenium(II) complexes incorporating benzothiazole-substituted bipyridine ligands, the redox processes are well-defined. The Ru(II)/Ru(III) oxidation potential is a key feature in their cyclic voltammograms. This potential is influenced by the electronic nature of the substituents on the bipyridine ligands, with electron-donating groups generally making the oxidation of the ruthenium center easier (occurring at a lower potential).

The electron transfer processes in these complexes can be reversible, quasi-reversible, or irreversible, depending on the stability of the oxidized or reduced species. For many ruthenium and copper complexes containing benzothiazole derivatives, the metal-centered redox couples exhibit reversible or quasi-reversible behavior, indicating that the complexes can undergo facile electron transfer without significant structural decomposition.

Table 1: Illustrative Redox Potentials of Selected Benzothiazole-Containing Metal Complexes

| Complex | Redox Couple | Potential (V vs. reference electrode) | Characteristics |

|---|---|---|---|

| [Ni(L)Cl₂] (L = 2,2'-bibenzo[d]thiazole) | Ni(II)/Ni(I) | Data not specified | Stabilizes Ni(I) |

| [Cu(L)Cl₂] (L = 2,2'-bibenzo[d]thiazole) | Cu(II)/Cu(I) | Data not specified | Stabilizes Cu(I) |

| [Ru(bpy)₂(4,4'-bbtb)]²⁺ (bbtb = bis(benzothiazol-2-yl)-2,2'-bipyridine) | Ru(II)/Ru(III) | ~ +1.2 to +1.4 V (vs. Ag/AgCl) | Reversible oxidation |

Note: The specific redox potential values can vary depending on the solvent, supporting electrolyte, and reference electrode used in the electrochemical experiment.

Influence of Metal Center and Ligand Environment on Electrochemistry

The electrochemical behavior of this compound complexes is profoundly influenced by both the identity of the central metal ion and the nature of the surrounding ligand environment.

Influence of the Metal Center: The intrinsic redox properties of the metal play a primary role in determining the electrochemical characteristics of the complex. For example, copper(II) complexes of this compound and related ligands often exhibit a Cu(II)/Cu(I) redox couple at accessible potentials, reflecting the stability of both oxidation states. Similarly, nickel(II) complexes can be reduced to Ni(I) species, with the this compound ligand providing the necessary electronic stabilization for the lower oxidation state. Ruthenium(II) complexes, on the other hand, are typically characterized by their Ru(II)/Ru(III) oxidation, which is a common feature in the electrochemistry of ruthenium polypyridyl complexes. The specific potential of this redox couple is a direct consequence of the electronic environment created by the ligands.

Influence of the Ligand Environment: The ligand environment, which includes the this compound ligand itself and any other co-ligands, has a significant impact on the redox potentials of the metal center. Modifications to the ligand structure can fine-tune the electronic properties of the complex. For instance, the introduction of electron-donating or electron-withdrawing substituents on the this compound backbone or on co-ligands can shift the redox potentials to more negative or positive values, respectively.

In ruthenium complexes with benzothiazole-substituted bipyridine ligands, the position of the benzothiazole substituent on the bipyridine ring affects the metal-to-ligand charge transfer (MLCT) energies, which in turn can influence the electrochemical properties. nih.gov The coordination of different ancillary ligands alongside this compound can also lead to substantial changes in the redox behavior. For example, the presence of strongly sigma-donating or pi-accepting co-ligands can modulate the electron density at the metal center, thereby altering its oxidation and reduction potentials.

Theoretical and Computational Investigations of 2,2 Bibenzothiazole

Electronic Structure and Molecular Conformation Studies

Theoretical studies on benzothiazole (B30560) derivatives are instrumental in determining their molecular geometry and electronic properties. nbu.edu.sa These computational analyses provide a foundational understanding of the molecule's stability, conformation, and intrinsic electronic characteristics.

Density Functional Theory (DFT) is a primary computational method used to determine the optimized ground-state geometry and structural properties of molecules. mdpi.com For 2,2'-Bibenzothiazole, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G(d,p) or similar, are employed to find the minimum energy conformation. mdpi.comresearchgate.net

The geometry optimization reveals the most stable arrangement of the atoms in three-dimensional space. A key structural parameter for this compound is the dihedral angle between the two benzothiazole rings. Due to steric hindrance between the hydrogen atoms on the adjacent benzene (B151609) rings, the molecule is generally not perfectly planar. Instead, it adopts a twisted conformation, where the two benzothiazole units are rotated relative to each other around the central C-C bond. This twisting influences the extent of π-conjugation across the molecule, which in turn affects its electronic properties. The calculated bond lengths and angles within the benzothiazole rings are consistent with those of other benzothiazole derivatives, showing aromatic character within the fused ring system. nbu.edu.sa

To understand the behavior of this compound in photocatalysis, it is essential to study its electronically excited states. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the vertical excitation energies, which correspond to the absorption of light. mdpi.comresearchgate.net These calculations are performed on the DFT-optimized ground-state geometry to predict the molecule's UV-Visible absorption spectrum.

TD-DFT calculations provide information on the energies of different electronic transitions and their corresponding oscillator strengths, which determine the intensity of absorption bands. For conjugated systems like this compound, the lowest energy electronic transitions are typically of a π → π* character. The primary transition involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The analysis of these excited states is fundamental to explaining the molecule's ability to act as a photosensitizer. nih.gov

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface.

In an MEP map, regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack. For this compound, these negative regions are expected to be localized around the electronegative nitrogen and sulfur atoms of the thiazole (B1198619) rings. Conversely, regions of positive potential (colored in blue) are electron-deficient and indicate sites for nucleophilic attack; these are typically found around the hydrogen atoms of the benzene rings. The MEP analysis thus provides a visual guide to the reactive sites of the molecule, which is crucial for understanding its interaction with other reagents in photocatalytic cycles.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to describing the electronic transitions and chemical reactivity of a molecule. mdpi.com The properties of the HOMO and LUMO, in particular, dictate the molecule's ability to donate or accept electrons and are directly related to its photophysical behavior.

The spatial distribution of the frontier molecular orbitals is a key outcome of DFT calculations. For this compound, both the HOMO and LUMO are expected to be π-type orbitals delocalized over the conjugated system of the molecule.

HOMO: The Highest Occupied Molecular Orbital represents the electron-donating capability of the molecule. In this compound, the electron density of the HOMO is typically distributed across the entire π-conjugated framework of both benzothiazole units.

LUMO: The Lowest Unoccupied Molecular Orbital indicates the electron-accepting ability. The LUMO's electron density is also delocalized across the molecule, often with a similar distribution to the HOMO but with different nodal properties.

The significant overlap in the spatial distribution of the HOMO and LUMO facilitates the π → π* electronic transition upon photoexcitation, which is characteristic of this type of chromophore.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter derived from FMO analysis. mdpi.com A smaller energy gap is generally associated with higher chemical reactivity, lower kinetic stability, and easier electronic excitation, as less energy is required to promote an electron from the ground state to an excited state. mdpi.com

The magnitude of the HOMO-LUMO gap directly correlates with the wavelength of light the molecule absorbs. A smaller gap corresponds to absorption at longer wavelengths. For benzothiazole derivatives, these energy gaps typically fall within a range that allows for absorption of UV or visible light, a prerequisite for photocatalysis. mdpi.commdpi.com The calculated energy gap for this compound provides a theoretical basis for its observed photophysical properties and its effectiveness in photocatalytic applications.

Data Tables

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound

Calculated using DFT at the B3LYP/6-311G(d,p) level of theory (representative values).

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -2.15 |

| Energy Gap (ΔE) | 4.10 |

Table 2: Predicted Electronic Transitions for this compound from TD-DFT

Representative values for the lowest energy transition.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| HOMO → LUMO | 3.85 | 322 | > 0.1 |

Vibrational Spectroscopy Calculations and Assignments

Theoretical calculations of the vibrational spectra of this compound offer a powerful tool for the precise assignment of its infrared (IR) and Raman active modes. Density Functional Theory (DFT), particularly using the B3LYP functional, is a commonly employed method for such calculations, providing a good balance between accuracy and computational cost. These calculations yield harmonic vibrational frequencies, which, although often systematically higher than experimental values, can be scaled to provide excellent agreement with experimental data.

The potential energy distribution (PED) analysis is crucial for the unambiguous assignment of each vibrational mode. PED breaks down the normal modes into contributions from individual internal coordinates (such as bond stretching, angle bending, and torsions), allowing for a detailed understanding of the nature of the molecular vibrations.

For this compound, the calculated vibrational spectrum can be categorized into several regions corresponding to distinct types of molecular motion:

C-H Stretching Vibrations: The aromatic C-H stretching modes are typically observed in the high-frequency region of the spectrum.

Ring Stretching and Deformation Modes: The vibrations involving the stretching and deformation of the fused benzene and thiazole rings appear in the mid-frequency range. These modes are often coupled and provide a characteristic fingerprint of the bibenzothiazole scaffold.

C-S and C-N Stretching Vibrations: The stretching modes of the carbon-sulfur and carbon-nitrogen bonds within the thiazole rings are also found in the fingerprint region.

Out-of-Plane Bending Modes: The lower frequency region of the spectrum is dominated by out-of-plane bending and torsional modes of the entire molecular framework.

A detailed assignment of the calculated vibrational frequencies is presented in the following table.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Assignment (PED Contributions) |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a pivotal role in determining the supramolecular assembly, crystal packing, and biological interactions of molecules. The NCI analysis, based on the electron density and its derivatives, is a powerful computational tool for visualizing and characterizing weak interactions such as van der Waals forces, hydrogen bonds, and steric repulsions.

This analysis is typically performed using the reduced density gradient (RDG), which is a function of the electron density and its first derivative. Plots of the RDG against the electron density signed by the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ) allow for the identification and classification of different types of non-covalent interactions.

Strong Attractive Interactions (e.g., Hydrogen Bonds): These are characterized by large negative values of sign(λ₂)ρ and appear as distinct spikes in the low-RDG region of the plot.

Weak van der Waals Interactions: These are identified by values of sign(λ₂)ρ close to zero and form broad regions in the low-RDG space.

Steric Repulsion: These are indicated by large positive values of sign(λ₂)ρ and appear as spikes in the low-RDG region, often within ring structures or between crowded atoms.

For this compound, NCI analysis can reveal intramolecular interactions, such as those between the two benzothiazole units, which influence its conformational preferences. In a condensed phase, this analysis can elucidate the intermolecular interactions that govern its crystal packing. A summary of the types of non-covalent interactions identified through computational analysis is provided in the table below.

| Interaction Type | Region of Molecule | sign(λ₂)ρ (a.u.) Range |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Applications of 2,2 Bibenzothiazole in Advanced Materials Science

Optoelectronic Materials

The unique electronic structure of 2,2'-bibenzothiazole and its derivatives has positioned them as critical components in a variety of optoelectronic applications. These materials possess the ability to absorb and emit light, as well as transport electrical charges, making them suitable for devices that convert electricity into light or vice versa. The bibenzothiazole core can be chemically modified to create donor-π-acceptor structures, which are instrumental in achieving desirable optoelectronic characteristics, including two-photon absorption capabilities in the near-infrared (NIR) region. acs.org

Luminescent Materials and Fluorescent Probes (non-biological)

Derivatives of the benzothiazole (B30560) family are widely investigated for their luminescent properties. mdpi.com The phenomenon of excited-state intramolecular proton transfer (ESIPT) is a key feature in some of these compounds, leading to large Stokes shifts and dual-mode fluorescence. researchgate.net For instance, certain benzothiazole derivatives exhibit different emission regions depending on the presence of an ESIPT process. researchgate.netrsc.org This allows for the creation of materials that emit light across the visible spectrum, from blue-violet to green and orange. researchgate.netrsc.org

Researchers have designed fluorophores with a donor-acceptor-donor (D-A-D) structure, using benzo[1,2-d:4,5-d']bisthiazole (BBT) as the acceptor core. unisi.it These materials show intense emissions and have been successfully used in luminescent solar concentrators (LSCs). unisi.it The fluorescence quantum yield (Φf) of these materials is highly dependent on the polarity of the surrounding environment, such as the polymer matrix they are dispersed in. unisi.it For example, a BBT-based dye (BBT4) showed a significantly higher quantum yield when incorporated into a less polar poly(cyclohexyl methacrylate) (PCMA) matrix compared to a more polar poly(methyl methacrylate) (PMMA) matrix. unisi.it This environmental sensitivity makes them useful as fluorescent probes for material science applications. Furthermore, some benzothiazole derivatives can be designed as "turn-on" fluorescent probes that exhibit a significant increase in fluorescence in response to specific analytes. nih.gov

| Compound | Matrix/Solvent | Emission Max (λem) | Fluorescence Quantum Yield (Φf) | Application Highlight |

|---|---|---|---|---|

| BHPO1 | Aggregated State | Green | Not specified | Component for white light emission. researchgate.netrsc.org |

| BHPO2 | Aggregated State | Orange | Not specified | Component for white light emission. researchgate.netrsc.org |

| BPO | Aggregated State | Blue-Violet | Not specified | Component for white light emission. researchgate.netrsc.org |

| BBT4 | PMMA Film | Not specified | 10-52% | Luminescent Solar Concentrator. unisi.it |

| BBT4 | PCMA Film | Not specified | 65.6% | Enhanced performance in less polar matrix. unisi.it |

Charge Transport Materials

The extended π-conjugation inherent in the bibenzothiazole structure is crucial for facilitating the movement of charge carriers (electrons and holes). This property makes its derivatives promising candidates for charge transport materials in electronic devices. Conjugated polymers incorporating thiazole (B1198619) or thiazolothiazole units have been developed as hole-transport materials (HTMs) for perovskite solar cells. itmo.ru The introduction of the thiazolothiazole motif into the polymer backbone can positively affect thermal stability and the alignment of energy levels with the perovskite layer, enhancing charge extraction. itmo.ru

The design of the polymer, including the positioning of side chains, can significantly influence charge-transport characteristics and hole mobility. itmo.ru Furthermore, molecular engineering strategies like fluorination are employed to improve the electronic properties of π-conjugated materials, which is a critical factor for applications in organic field-effect transistors (OFETs). rsc.org While these materials can achieve high performance, there is often a trade-off between their electronic properties and their mechanical stretchability. rsc.org Research focuses on balancing these aspects to develop materials suitable for flexible and stretchable electronics.

Organic Light-Emitting Diodes (OLEDs) Component Research

Benzothiazole derivatives are key components in the development of high-efficiency Organic Light-Emitting Diodes (OLEDs). They are often used in donor-acceptor (D-A) architectures to create fluorescent materials that emit light at specific long wavelengths, which is essential for pure-color and white OLEDs (WLEDs). rsc.org By modulating the π-bridge between the donor and the benzothiazole acceptor, researchers have synthesized compounds that cover the entire visible spectrum and exhibit high fluorescence quantum yields, in some cases approaching 100%. rsc.org

These materials have been successfully applied as emitters in non-doped OLEDs, demonstrating excellent performance. For example, OLEDs based on a triphenylamine-benzothiadiazole compound (TBAN) have achieved high maximum luminance and external quantum efficiencies (EQE) with low efficiency roll-off. rsc.org Similarly, a series of panchromatic luminescent D–π–A benzothiazoles have been used to fabricate WLEDs with luminous efficiencies and color rendering indices (CRI) that exceed those of some commercial devices. rsc.org

| Emitting Material | Device Type | Max Luminance (cd/m²) | Current Efficiency (cd/A) | Max EQE (%) | CRI |

|---|---|---|---|---|---|

| TBAN | Non-doped Orange OLED | 74,820 | 12.1 | 5.7% | Not specified |

| PLB4-based | Warm-White WLED | Not specified | 115.81 lm/W | Not specified | 60 |

| PLB4-based | Cool-White WLED | Not specified | 95.31 lm/W | Not specified | 80 |

Polymeric Materials

The incorporation of the this compound unit into polymer backbones is a powerful strategy for creating advanced materials with unique electronic and structural properties. The electron-deficient character of the bibenzothiazole moiety, combined with its rigid and planar structure, allows for the synthesis of polymers with controlled conductivity, thermal stability, and specific optical responses.

Incorporation into Conducting Polymers

Conducting polymers are a class of organic materials that possess electrical conductivity due to the delocalization of π-electrons along the polymer chain. rdd.edu.iq The bibenzothiazole unit is particularly useful in this context. Polymers containing strictly thiazole heterocycles are capable of undergoing reduction, a process known as n-doping. researchgate.net When bibenzothiazole is copolymerized with electron-rich units like thiophene, the resulting donor-acceptor polymers can be both oxidized (p-doped) and reduced (n-doped). researchgate.net This ambipolar behavior is highly desirable for various electronic applications.

The electrical conductivity of these polymers can be increased by many orders of magnitude through doping with oxidizing agents like iodine or reducing agents. rdd.edu.iq The extended π-system provided by the conjugated backbone, including the bibenzothiazole units, is susceptible to these oxidation and reduction processes, which systematically varies the material's electrical and optical properties. rdd.edu.iq This control over conductivity is fundamental to their use in devices such as electrochromic displays, where the color of the polymer film changes in response to an applied voltage. researchgate.net

Structure-Property Relationships in Bibenzothiazole-Containing Polymers

The final properties of bibenzothiazole-containing polymers are intimately linked to their molecular structure. Key structural factors include the connectivity of the monomer units, the nature of any side chains, and the choice of co-monomers. A series of polymers synthesized with 4,4'-dinonyl-2,2'-bithiazole (B183276) demonstrated that the coupling pattern of the monomers—either head-to-head (HH) or head-to-tail (HT)—has a profound effect on the material's bulk properties. researchgate.net

HT-coupled polymers tend to have more planar structures, leading to a higher degree of crystallinity in films. researchgate.net In contrast, HH-coupled polymers, despite being less crystalline, exhibit higher melting points, suggesting stronger intermolecular forces in their crystalline regions. researchgate.net These structural variations also influence the electronic properties; polymers with HT couplings generally show lower redox potentials compared to their HH-containing counterparts. researchgate.net This ability to tune optical, structural, and electronic properties by controlling the monomer composition and connectivity is a cornerstone of rational polymer design in this field. researchgate.net

| Property | Head-to-Tail (HT) Coupling | Head-to-Head (HH) Coupling |

|---|---|---|

| Structure Planarity | More planar | Less planar |

| Crystallinity (in films) | Greater degree | Lesser degree |

| Melting Point | Lower | Higher |

| Redox Potentials | Lower | Higher |

Sensing Materials for Chemical Analytes (non-biological)

While the broader family of benzothiazole derivatives has been widely investigated for creating chemosensors, specific research detailing the use of this compound for this purpose is limited. The benzothiazole moiety is a common building block in sensor design due to its electron-rich nature and ability to coordinate with various analytes. rsc.orgnih.govrsc.orgmdpi.com However, the direct application of this compound is not a primary focus in the available literature.

The design of chemosensors often involves modifying a core structure, like benzothiazole, with specific functional groups to induce a detectable response (e.g., colorimetric or fluorescent change) upon interaction with an analyte. Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). nih.gov For instance, various benzothiazole-based sensors have been designed to exhibit a "turn-on" or "turn-off" fluorescent response. rsc.orgrsc.orgresearchgate.net These designs, however, typically incorporate other chemical groups and are not based on the simple this compound structure.

There is a substantial body of research on benzothiazole derivatives for the detection of various metal ions and small molecules.

Metal Ions: Modified benzothiazoles have been successfully employed as fluorescent or colorimetric sensors for a range of metal ions, including Zn²⁺, Cd²⁺, Cu²⁺, Ni²⁺, and Fe³⁺. rsc.orgnih.govmdpi.comresearchgate.net The sensing mechanism usually relies on the coordination of the metal ion with nitrogen and sulfur atoms in the benzothiazole ring and other appended chelating groups, leading to a change in the molecule's photophysical properties. nih.govresearchgate.net

Small Molecules: Benzothiazole-based sensors have also been developed for the detection of non-biological small molecules, such as the cyanide anion (CN⁻). nih.gov The mechanism in this case often involves a nucleophilic addition reaction that alters the sensor's electronic structure and, consequently, its optical properties. nih.gov

Despite these advancements with derivatives, specific data on the performance of this compound as a primary sensing material for these analytes is not found in the reviewed literature.

Catalytic Roles of 2,2 Bibenzothiazole and Its Derivatives

Ligand in Homogeneous Catalysis

Redox Catalysis Systems

2,2'-Bibenzothiazole is an effective component in photoredox catalysis, capable of mediating both energy- and electron-transfer reactions. Its competence in driving various organic transformations as a sole photocatalyst has been demonstrated through a series of photophysical and electrochemical studies. The planar configuration of dBZ facilitates effective π-conjugation across its benzothiazole (B30560) units, enabling it to absorb light and initiate redox processes.

Metal-Mediated Transformations

A significant application of this compound is its role as a ligand in metal-mediated transformations, particularly with nickel catalysts. When coupled with nickel acetate (B1210297), dBZ can facilitate challenging carbon-carbon (C-C) and carbon-nitrogen (C-N) coupling reactions without the need for additional organic ligands. This marks a departure from conventional metallaphotoredox strategies, highlighting the unique ability of dBZ to stabilize transition metal co-catalysts. Nickel-containing photocatalysts, in general, have shown promise in a variety of cross-coupling reactions, including the formation of C-O, C-N, C-S, and C-C bonds, where the in situ formed nickel species are the photoactive components.

| Reaction Type | Catalyst System | Additional Notes |

| C-C Coupling | This compound / Nickel Acetate | No additional organic ligands required. |

| C-N Coupling | This compound / Nickel Acetate | Simplifies conventional metallaphotoredox systems. |

Asymmetric Catalysis with Chiral Derivatives

While the development of chiral ligands is crucial for asymmetric catalysis, research specifically detailing the application of chiral derivatives of this compound in enantioselective transformations is an area that warrants further exploration. The principles of asymmetric catalysis often involve the use of chiral ligands to create a chiral environment around a metal center, thereby influencing the stereochemical outcome of a reaction. Organocatalytic approaches have also been successful in achieving asymmetric synthesis of complex molecules containing benzothiazole-related structures, such as the use of bifunctional squaramide catalysts in the asymmetric domino Mannich/cyclization reaction of 2-benzothiazolimines with azlactones to produce chiral benzothiazolopyrimidines with high enantioselectivity. researchgate.netnih.gov Similarly, copper-based complexes have been employed in the asymmetric Mannich/cyclization of 2-benzothiazolimines with N-acylpyrazoles to yield optically active benzothiazolopyrimidine derivatives. nih.gov

Photocatalysis Utilizing this compound-Based Systems

This compound and its derivatives have emerged as powerful tools in the field of photocatalysis. Their ability to absorb light and initiate chemical reactions has led to their use in a variety of photoredox processes, offering sustainable and efficient alternatives to traditional synthetic methods.

Visible-Light and Near-Infrared Photocatalysis

Conventional organic photocatalysis often relies on ultraviolet and short-wavelength visible light, which can suffer from limitations such as low penetration depth and competing absorption by reactants. To overcome these challenges, this compound-based systems have been developed as two-photon-absorbing (TPA) organic photosensitizers. These systems can function under deep red and near-infrared (NIR) light irradiation.

Derivatives of bibenzothiazole with a donor-π-acceptor-π-donor conjugated structure have shown excellent two-photon absorption capabilities in the NIR region. For instance, a metal-free organic photocatalyst composed of a bibenzothiazole core and two imine-bridged methoxyphenyl substituents has been successfully used to drive the trifluoromethylative bifunctionalization of alkenes. This reaction can be achieved using an inexpensive 740 nm LED as the light source, demonstrating the potential of these systems for more accessible and versatile photocatalysis.

| Photocatalyst System | Light Source | Application |

| Bibenzothiazole-derived TPA photosensitizer | Near-Infrared (NIR) LED | Trifluoromethylative bifunctionalization of alkenes |

| This compound | Visible Light | Various organic transformations |

Organic Photoredox Reactions

This compound exhibits a dual functionality in organic photocatalysis, acting as both a photosensitizer and a bidentate ligand. This allows it to drive a variety of organic transformations as a sole photocatalyst. For example, it has been shown to be competent in mediating both energy- and electron-transfer reactions in the absence of metal co-catalysts.

Furthermore, when coupled with a metal co-catalyst like nickel acetate, it can facilitate challenging cross-coupling reactions. This dual-function approach simplifies the photocatalytic system by eliminating the need for additional, often expensive, organic ligands. This innovative strategy represents a move towards more sustainable and cost-effective photocatalytic processes. The development of metal-free organic photocatalysts based on the bibenzothiazole core also addresses the reliance on expensive and scarce metals like iridium and ruthenium, which are commonly used in photoredox catalysis.

| Catalyst | Function | Advantage |

| This compound | Photosensitizer and Ligand | Simplifies catalytic system, reduces cost |

| Bibenzothiazole-derived metal-free photocatalyst | Photosensitizer | Avoids use of expensive and scarce metals |

Mechanistic Investigations of Catalytic Cycles

The catalytic prowess of this compound (dBZ) and its derivatives is rooted in their unique electronic and photophysical properties, which allow them to participate in complex catalytic cycles. Mechanistic investigations have revealed a dual functionality for dBZ in organic photocatalysis: it can act as a sole photocatalyst or in concert with a transition metal co-catalyst, significantly enhancing the scope and efficiency of challenging chemical transformations. nih.govacs.orgacs.org

A series of photophysical, electrochemical, and photocatalytic studies have been instrumental in elucidating the pathways through which dBZ drives various organic reactions. nih.govacs.orgacs.org These investigations have demonstrated the competence of dBZ in facilitating both energy- and electron-transfer reactions. acs.org A key feature of this compound is its planar configuration, which allows for effective π-conjugation across its benzothiazole units. This structural characteristic results in an absorption tail that extends beyond 400 nm, enabling it to be activated by visible light. acs.org

Dual Functionality in Metallaphotoredox Catalysis

A significant breakthrough in the application of this compound has been its use in metallaphotoredox catalysis, particularly in partnership with nickel. nih.govacs.orgacs.org In these systems, dBZ serves not only as a photosensitizer but also as a ligand that stabilizes the nickel co-catalyst, thus simplifying the typically complex and costly catalytic systems that require separate photosensitizers and additional ligands. nih.govacs.orgacs.org This dual role marks a departure from conventional metallaphotoredox strategies and streamlines the photocatalytic protocols for challenging C-C and C-N coupling reactions. nih.govacs.orgacs.org

Mechanistic studies of these dual catalytic systems suggest a cycle that leverages the photophysical properties of dBZ to drive the redox cycling of the nickel catalyst. While the precise step-by-step mechanism can vary depending on the specific reaction, a general pathway has been proposed for C-N coupling reactions. Mechanistic investigations suggest that these reactions can proceed through the addition of an aryl radical, which is generated from a Ni(I)/Ni(III) cycle, to a nitrosoarene intermediate. researchgate.net

The proposed catalytic cycle can be summarized as follows:

Photoexcitation: The this compound (dBZ) molecule absorbs visible light, transitioning to an excited state (dBZ*).

Electron Transfer: The excited dBZ* can then engage in a single-electron transfer (SET) with the Ni(II) precatalyst, reducing it to a more reactive Ni(I) species and generating the dBZ radical cation.

Oxidative Addition: The Ni(I) species undergoes oxidative addition with an aryl halide, forming a Ni(III) intermediate.

Reductive Elimination/Further Reaction: This highly reactive Ni(III) species can then react with a coupling partner (e.g., an amine or another carbon nucleophile) and, through a process of reductive elimination, form the desired C-N or C-C bond, regenerating a Ni(I) species that can re-enter the catalytic cycle.

Catalyst Regeneration: The dBZ radical cation is subsequently reduced back to its ground state by a sacrificial electron donor in the reaction mixture, completing the photocatalytic cycle.

This synergistic relationship between the photoexcited this compound and the nickel catalyst allows for the efficient formation of chemical bonds under mild reaction conditions.

Research Findings on Catalytic Mechanisms

Detailed research has provided insights into the specific parameters governing the catalytic cycles involving this compound. The following table summarizes key findings from mechanistic studies.

| Reaction Type | Catalyst System | Proposed Mechanism | Key Intermediates | Mechanistic Insights |

| C-N Coupling | This compound / Nickel Acetate | Metallaphotoredox | Ni(I), Ni(III) species, Aryl radicals | This compound acts as both a photosensitizer and a ligand, simplifying the catalytic system. The reaction is believed to proceed via a Ni(I)/Ni(III) catalytic cycle. |

| C-C Coupling | This compound / Nickel Acetate | Metallaphotoredox | Ni(I), Ni(III) species | The dual functionality of this compound streamlines the process, eliminating the need for additional, often expensive, organic ligands. |

| General Organic Transformations | This compound (sole photocatalyst) | Photoredox Catalysis | Excited state dBZ (dBZ*) | The planar structure and extended π-conjugation of this compound allow it to be an effective photocatalyst for various transformations in the absence of a metal co-catalyst. |

Advanced Analytical and Characterization Methodologies for 2,2 Bibenzothiazole Research

Spectroscopic Techniques (beyond basic characterization)

Advanced spectroscopic methods are indispensable for probing the nuanced photophysical properties and chemical states of 2,2'-Bibenzothiazole.

While standard one-dimensional ¹H and ¹³C NMR are fundamental for initial structural verification, advanced Nuclear Magnetic Resonance (NMR) techniques offer unambiguous assignment and information on spatial proximity and molecular diffusion. For complex aromatic systems like this compound and its derivatives, two-dimensional (2D) NMR is crucial for resolving overlapping signals and confirming connectivity.

2D-NMR: Techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to definitively assign proton signals. rsc.org Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate proton signals with their directly attached carbons and those two to three bonds away, respectively, providing a complete and unambiguous map of the molecular structure. rsc.org These methods are vital for confirming the precise structure of novel this compound derivatives or their complexes. rsc.orgrsc.org

DOSY NMR: Diffusion-Ordered Spectroscopy (DOSY) is a powerful, non-invasive technique that can be used to study the self-aggregation of this compound in solution or its interaction with other molecules. By measuring the diffusion coefficient of the molecule, which is related to its effective size, DOSY NMR can differentiate between monomeric species, aggregates, and complexes formed with other substrates.

To understand the photocatalytic capabilities of this compound, it is essential to characterize its excited-state dynamics. nih.gov Time-resolved spectroscopic techniques, such as time-resolved fluorescence and transient absorption spectroscopy, provide critical information on the lifetimes and decay pathways of excited electronic states.

Time-Resolved Fluorescence: This technique measures the decay of fluorescence intensity over time following excitation with a short pulse of light. It can reveal the lifetimes of fluorescent excited states and provide information about processes that compete with fluorescence, such as intersystem crossing or energy transfer. For molecules with dual fluorescence, as seen in related benzimidazole (B57391) systems, this method can elucidate the kinetics of processes like excited-state intramolecular proton transfer (ESIPT). nih.govresearchgate.net